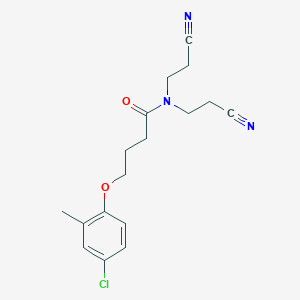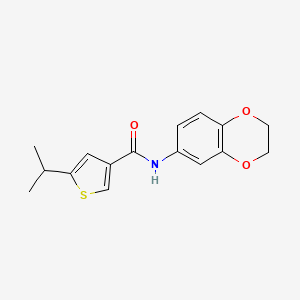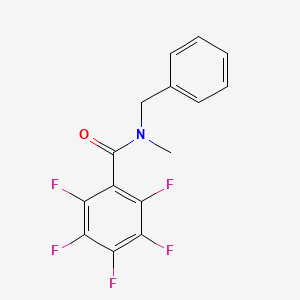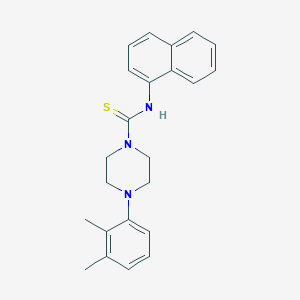
4-(4-chloro-2-methylphenoxy)-N,N-bis(2-cyanoethyl)butanamide
Vue d'ensemble
Description
4-(4-chloro-2-methylphenoxy)-N,N-bis(2-cyanoethyl)butanamide, also known as MX, is a chemical compound that has been widely studied for its potential use as a research tool in various scientific fields.
Mécanisme D'action
4-(4-chloro-2-methylphenoxy)-N,N-bis(2-cyanoethyl)butanamide is a potent blocker of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. By blocking these channels, this compound can inhibit the release of neurotransmitters and reduce neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the amplitude of action potentials, inhibiting the release of neurotransmitters, and reducing neuronal excitability. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-chloro-2-methylphenoxy)-N,N-bis(2-cyanoethyl)butanamide in lab experiments is its potency as a sodium channel blocker, which allows for precise control of neuronal activity. However, this compound is also toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound has a short half-life in vivo, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 4-(4-chloro-2-methylphenoxy)-N,N-bis(2-cyanoethyl)butanamide, including further exploration of its potential as a drug discovery tool, as well as its use in the study of ion channels and receptors. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity.
Applications De Recherche Scientifique
4-(4-chloro-2-methylphenoxy)-N,N-bis(2-cyanoethyl)butanamide has been used in various scientific fields, including pharmacology, toxicology, and neuroscience. It has been shown to have potential applications in drug discovery and development, as well as in the study of ion channels and receptors.
Propriétés
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N,N-bis(2-cyanoethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-14-13-15(18)6-7-16(14)23-12-2-5-17(22)21(10-3-8-19)11-4-9-20/h6-7,13H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQYEKXEBIIOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-hydroxyethyl)amino]-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4730654.png)
![2-{[3-(3-methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N,N-dipropylacetamide](/img/structure/B4730661.png)


![N-allyl-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-phenylacetamide](/img/structure/B4730688.png)

![N-1-adamantyl-5-(4-fluorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4730707.png)


![1-acetyl-3-(4-biphenylylmethyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B4730714.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B4730723.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4730729.png)
![isopropyl 4-({[(4-nitrophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B4730748.png)